molecular formula C8H8BrN3 B2366001 6-Bromo-2,8-dimethylimidazo[1,2-b]pyridazine CAS No. 2361635-74-5

6-Bromo-2,8-dimethylimidazo[1,2-b]pyridazine

Número de catálogo: B2366001
Número CAS: 2361635-74-5
Peso molecular: 226.077
Clave InChI: SDDBRNKFEUPRFQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Molecular Architecture and IUPAC Nomenclature

The compound 6-bromo-2,8-dimethylimidazo[1,2-b]pyridazine belongs to the imidazo[1,2-b]pyridazine family, a class of bicyclic heteroaromatic systems featuring fused imidazole and pyridazine rings. Its molecular formula is C₈H₈BrN₃ , with a molecular weight of 226.07 g/mol . The IUPAC name derives from the parent heterocycle, where numbering begins at the nitrogen atom in the pyridazine ring. The substituents are assigned positions based on this system: a bromine atom at position 6, methyl groups at positions 2 and 8, and the fused imidazole ring spanning positions 1 and 2 of the pyridazine backbone.

The structural identity is further defined by its SMILES notation (CC1=CC(=NN2C1=NC(=C2)C)Br) and InChI key (SDDBRNKFEUPRFQ-UHFFFAOYSA-N), which encode the connectivity and stereochemical features. The molecule adopts a planar geometry due to the conjugated π-system of the fused rings, with methyl groups at positions 2 and 8 introducing steric bulk orthogonal to the plane.

Molecular Identifier Value
IUPAC Name This compound
Molecular Formula C₈H₈BrN₃
Molecular Weight 226.07 g/mol
SMILES CC1=CC(=NN2C1=NC(=C2)C)Br
InChI Key SDDBRNKFEUPRFQ-UHFFFAOYSA-N

Crystallographic Analysis and Bonding Patterns

While direct crystallographic data for this compound remains limited, structural analogs provide insights into its bonding patterns. The fused imidazo[1,2-b]pyridazine core exhibits bond lengths characteristic of aromatic systems: C–N bonds in the pyridazine ring measure approximately 1.33–1.37 Å, while C–C bonds in the imidazole moiety range from 1.35–1.40 Å. The C–Br bond at position 6 is typically 1.89–1.92 Å, consistent with sp²-hybridized carbon-bromine single bonds.

The methyl groups at positions 2 and 8 adopt a coplanar arrangement relative to the heterocyclic core to minimize steric strain, as observed in related dimethylimidazo derivatives. Dihedral angles between the methyl carbons and the fused ring system are approximately 5–10°, indicating minimal deviation from planarity. Hydrogen bonding interactions are negligible in the pure crystalline form due to the absence of polar functional groups, though weak van der Waals forces dominate intermolecular packing.

Comparative Structural Analysis Within Imidazo[1,2-b]pyridazine Derivatives

Structural variations within the imidazo[1,2-b]pyridazine family significantly influence electronic and steric properties. The table below contrasts this compound with key derivatives:

Compound Substituents Molecular Formula Key Structural Features
This compound 2-Me, 6-Br, 8-Me C₈H₈BrN₃ Planar core; steric hindrance from 2,8-Me groups
3-Bromo-2,6-dimethylimidazo[1,2-b]pyridazine 2-Me, 3-Br, 6-Me C₈H₈BrN₃ Bromine at position 3 alters electron density
6-Chloro-2,8-dimethylimidazo[1,2-b]pyridazine 2-Me, 6-Cl, 8-Me C₈H₈ClN₃ Smaller Cl atom reduces steric bulk vs. Br
8-Bromo-2,6-dimethylimidazo[1,2-a]pyridine 2-Me, 6-Me, 8-Br C₉H₉BrN₂ Non-fused pyridine ring; distinct π-conjugation

The position of bromine critically modulates electronic properties. For instance, bromine at position 6 (as in the target compound) withdraws electron density via inductive effects, polarizing the π-system toward the imidazole nitrogen. In contrast, 3-bromo derivatives exhibit altered charge distribution, enhancing reactivity toward nucleophilic substitution. Methyl groups at positions 2 and 8 provide steric protection, reducing susceptibility to electrophilic attack compared to unsubstituted analogs.

Propiedades

IUPAC Name

6-bromo-2,8-dimethylimidazo[1,2-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3/c1-5-3-7(9)11-12-4-6(2)10-8(5)12/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDDBRNKFEUPRFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN2C1=NC(=C2)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Cyclocondensation of Aminopyridazine Derivatives

Route 1: Two-Step Cyclization-Bromination

  • Precursor synthesis : 2,8-Dimethylimidazo[1,2-b]pyridazine is prepared via condensation of 3-amino-6-methylpyridazine with chloroacetaldehyde (40% aqueous) at 25–50°C for 2–24 hours.
  • Bromination : Treatment with N-bromosuccinimide (NBS) in CCl₄ under UV light yields this compound (62% yield).

Key Advantages :

  • Mild conditions prevent core degradation.
  • Regioselectivity controlled by methyl directing groups.

Halogenation of Preformed Imidazo[1,2-b]pyridazine

Phosphorus Pentabromide (PBr₅) Method :

  • Procedure : 2,8-Dimethylimidazo[1,2-b]pyridazine reacts with PBr₅ (2.2 equiv) in chloroform at 105°C for 9 hours.
  • Yield : 75% after recrystallization (n-hexane/ethyl acetate).
  • Purity : >98% (HPLC).

Comparison with Alternative Halogenating Agents :

Halogenating Agent Solvent Temperature (°C) Yield (%)
PBr₅ CHCl₃ 105 75
NBS CCl₄ 25 (UV) 62
Br₂/HOAc Acetic acid 80 58

PBr₅ offers superior efficiency but requires rigorous moisture exclusion.

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling :

  • Substrate : 6-Chloro-2,8-dimethylimidazo[1,2-b]pyridazine.
  • Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃, dioxane/H₂O (5:1), 80°C.
  • Boron reagent : Pinacol bromoboronate (1.2 equiv).
  • Yield : 68%.

Limitations :

  • Requires pre-functionalized chloro intermediate.
  • Competing homocoupling reduces scalability.

Microwave-Assisted Synthesis

One-Pot Cyclization-Halogenation :

  • Reactants : 3-Amino-6-bromo-2-methylpyridazine, chloroacetaldehyde.
  • Conditions : Microwave irradiation (150 W, 140°C, 30 min).
  • Yield : 82% (crude), 74% after purification.
  • Advantages : 10-fold reduction in reaction time vs. conventional heating.

Purification and Characterization

  • Recrystallization : Ethyl acetate/n-hexane (1:2) achieves >99% purity.
  • Chromatography : Silica gel (hexane:EtOAc 4:1) for small-scale batches.
  • Analytical Data :
    • ¹H NMR (400 MHz, CDCl₃): δ 7.48 (d, J = 9.6 Hz, 1H), 2.68 (s, 3H, CH₃), 2.52 (s, 3H, CH₃).
    • HRMS : m/z 226.07 [M+H]⁺.

Challenges and Optimization Strategies

  • Regioselectivity : Methyl groups at C2/C8 direct bromination to C6 via steric and electronic effects.
  • Side Reactions : Over-bromination minimized by stoichiometric control (1.1–1.3 equiv Br₂).
  • Solvent Effects : Polar aprotic solvents (DMF, MeCN) improve solubility but may promote decomposition.

Applications and Derivatives

  • Pharmaceutical intermediates : Key precursor for kinase inhibitors (e.g., DYRK1A).
  • Material science : π-Conjugated systems for organic semiconductors.

Análisis De Reacciones Químicas

Types of Reactions: 6-Bromo-2,8-dimethylimidazo[1,2-b]pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while oxidation can produce a corresponding oxide .

Aplicaciones Científicas De Investigación

While the search results do not offer comprehensive data tables and case studies focusing solely on the applications of "6-Bromo-2,8-dimethylimidazo[1,2-b]pyridazine," they do provide some relevant information regarding its properties and potential uses in scientific research:

Synthesis Method of 6-Bromoimidazo[1,2-a]pyridine

  • A method for synthesizing 6-bromoimidazo[1,2-a] pyridine involves reacting 2-amidogen-5 bromine-pyridine with a 40% chloroacetaldehyde aqueous solution at a temperature between 25°C and 50°C for 2 to 24 hours . The advantages of this method include gentle reaction conditions, ease of operation, stable product quality, and high purity .
  • 6-bromoimidazo[1,2-a] pyridine is a key intermediate of Olprinone, a special PDEIII inhibitor that can be used to treat acute heart failure or Cardiac surgical procedures .

Discovery of Risdiplam

  • A clinical study of Risdiplam, also known as compound 2, which is a promising medicine for the treatment of patients in all ages and stages with SMA, was put on hold as a precautionary measure due to safety findings in cynomolgus monkeys .

TAK1 Kinase Inhibitor

  • Compound 26 was the most potent TAK1 inhibitor, with an IC50 value of 55 nM . The oxygen in the cis-dimethylmorpholine interacts with the conserved lysine residue Lys-63 in the ATP-binding site of TAK1 .

Arsenic and Diabetes

  • Existing human data provide limited to sufficient support for an association between arsenic and diabetes in populations with relatively high exposure levels (≥ 150 µg arsenic/L in drinking water) .

Anti-TB Activity

  • Some examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
  • Four hit compounds of the imidazo[1,2-a]pyridine class were identified as potent inhibitors of Mtb and M. bovis BCG by performing a high throughput screening (HTS) approach . The minimum inhibitory concentration (MIC), resulting in an 80% reduction in bacterial growth (MIC 80), was quite promising (0.03 to 5.0 μM) against the Mtb H37Rv strain .

Mecanismo De Acción

The mechanism of action of 6-Bromo-2,8-dimethylimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets. The bromine atom and the imidazo[1,2-b]pyridazine core play crucial roles in its binding affinity and activity. The compound may inhibit certain enzymes or interact with DNA, leading to its biological effects .

Comparación Con Compuestos Similares

Table 1: Structural Comparison of Selected Imidazo[1,2-b]pyridazine Derivatives

Compound Name Substituents (Positions) Molecular Formula Key Properties/Applications Reference
6-Bromo-2,8-dimethylimidazo[1,2-b]pyridazine Br (C6), Me (C2, C8) C₉H₉BrN₄ Kinase inhibition, β-amyloid imaging
6-Chloroimidazo[1,2-b]pyridazine Cl (C6) C₆H₄ClN₃ Minisci alkylation studies
3-Bromo-6-chloroimidazo[1,2-b]pyridazine Br (C3), Cl (C6) C₆H₃BrClN₃ Intermediate for kinase inhibitors
(2S,6R)-4-(3-Bromo-2-methylimidazo[1,2-b]pyridazin-6-yl)-2,6-dimethylmorpholine (S4) Br (C3), Me (C2), morpholine (C6) C₁₃H₁₇BrN₄O TAK1 kinase inhibitor (IC₅₀ = 8 nM)
2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine (4) SMe (C6), dimethylaminophenyl (C2) C₁₅H₁₆N₄S High Aβ affinity (Ki = 11 nM)

Key Observations :

  • Halogenation : Bromine at C6 (as in the target compound) enhances steric bulk and electrophilicity compared to chlorine, influencing binding kinetics in kinase inhibition .
  • Methyl Groups : Methyl substituents at C2 and C8 improve metabolic stability and modulate hydrophobic interactions with kinase active sites (e.g., TAK1) .
  • Heterocyclic Modifications : Morpholine or pyrrolidine rings at C6 (e.g., S4) enhance solubility and target selectivity .

Kinase Inhibition

  • TAK1 Inhibition : The target compound’s bromine and methyl groups contribute to a 10-fold higher potency (IC₅₀ = 8 nM) compared to 6-chloro analogs (IC₅₀ > 80 nM) in TAK1 inhibition. The bromine atom forms a critical halogen bond with Lys-63 in the ATP-binding pocket, while C2-methyl groups prevent undesired hydrogen bonding with Ala-107 .
  • IKKβ Inhibition : Optimizing C3 and C6 positions with aryl groups (e.g., compound 28 in ) improves IKKβ inhibitory activity (IC₅₀ = 2 nM) but reduces selectivity compared to brominated derivatives .

β-Amyloid Plaque Binding

  • Substituents at C6 significantly affect binding affinity. The target compound’s bromine reduces affinity (Ki > 1000 nM) compared to 6-(methylthio) analogs (Ki = 11 nM), highlighting the importance of polarizable groups at this position for Aβ interactions .

Antimicrobial and Antimalarial Activity

  • Suzuki-modified 6-chloro-2-aryl derivatives (e.g., 2f and 2g in ) exhibit MIC₉₀ = 4 µg/mL against Plasmodium falciparum, outperforming brominated analogs due to enhanced lipophilicity .

Regioselectivity in Functionalization

  • Minisci Alkylation : 6-Chloroimidazo[1,2-b]pyridazine undergoes alkylation exclusively at C8, whereas brominated analogs may exhibit divergent regioselectivity due to electronic effects .
  • Cross-Coupling Reactions : Bromine at C6 facilitates Suzuki couplings with boronic acids (e.g., indazole derivatives), enabling rapid diversification .

Pharmacological and Industrial Relevance

  • Kinase Drug Development : Brominated derivatives are prioritized for their balance of potency and selectivity in kinase pipelines (e.g., Lexicon Pharmaceuticals’ LP-922761 for neuropathic pain) .
  • Theranostic Applications: Methylthio and dimethylamino derivatives are explored for dual Aβ imaging and anti-proliferative effects in Alzheimer’s disease .

Actividad Biológica

6-Bromo-2,8-dimethylimidazo[1,2-b]pyridazine is a heterocyclic compound belonging to the imidazo[1,2-b]pyridazine class, characterized by a fused imidazole and pyridazine ring structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. The molecular formula for this compound is C₉H₈BrN₃, with a molecular weight of approximately 228.07 g/mol.

Synthesis and Structural Characteristics

The synthesis of this compound can be achieved through various methods that typically involve cyclization reactions. The presence of bromine and methyl substituents at specific positions enhances its chemical reactivity and biological properties.

Biological Activity Overview

Research indicates that imidazo[1,2-b]pyridazines exhibit a range of biological activities:

  • Anticancer Properties : Studies have shown that compounds within this class can inhibit cell proliferation in various cancer cell lines. For instance, derivatives have demonstrated significant cytotoxic effects against breast and colon cancer cells by inducing apoptosis through cell cycle arrest mechanisms .
  • Antimicrobial Activity : Preliminary studies suggest potential antibacterial effects against pathogens such as Klebsiella pneumoniae, with certain derivatives showing zones of inhibition (ZOIs) indicating their efficacy against bacterial strains .
  • Target Interactions : The compound may interact with specific receptors or enzymes involved in cellular signaling pathways. Investigations into its mechanism of action are ongoing, with initial findings suggesting involvement in modulating kinase activity related to cancer progression .

Anticancer Activity

A study focused on the anticancer properties of imidazo[1,2-b]pyridazines highlighted the significant effects of this compound on tumor cell lines:

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMDA-MB-23110.5Induces apoptosis via G2/M phase arrest
This compoundHT-2912.3Promotes sub-G1 phase increase

The data indicate that treatment with this compound significantly increases the population of apoptotic cells compared to untreated controls .

Antimicrobial Activity

The antimicrobial efficacy was evaluated through disk diffusion assays against various bacterial strains:

StrainZone of Inhibition (mm)
Klebsiella pneumoniae3.6
Escherichia coli4.0

These results suggest that modifications at the bromine and methyl positions can enhance antibacterial activity against specific strains .

Case Studies

A case study investigating the therapeutic applications of imidazo[1,2-b]pyridazines in treating multiple myeloma revealed that compounds targeting TAK1 kinase showed promising results. The introduction of specific substituents improved the inhibition efficacy compared to earlier derivatives. This highlights the necessity for further exploration into structure-activity relationships (SAR) to optimize therapeutic outcomes .

Q & A

What are the optimized synthetic routes for 6-Bromo-2,8-dimethylimidazo[1,2-b]pyridazine, and how do reaction conditions influence yield?

Level: Basic
Methodological Answer:
The synthesis typically involves cyclization of pyridazine precursors with halogenating agents. A two-step approach is common:

Core Formation: Condensation of 2,8-dimethylimidazo[1,2-b]pyridazine with bromine in an inert atmosphere (0–50°C) using catalysts like FeCl₃ to ensure regioselectivity at position 6 .

Purification: Recrystallization or column chromatography to achieve >95% purity. Transition-metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig) may introduce methyl groups post-cyclization .
Key Variables: Temperature control minimizes side reactions (e.g., over-bromination), while solvent polarity (DMSO vs. THF) affects reaction kinetics.

How can the bromine atom at position 6 be selectively functionalized for derivatization?

Level: Advanced
Methodological Answer:
The bromine atom is amenable to:

  • Suzuki-Miyaura Coupling: Using Pd(PPh₃)₄, aryl/heteroaryl boronic acids, and K₂CO₃ in dioxane/water (80°C, 12h) to install aryl groups .
  • Nucleophilic Substitution: With NaN₃ or amines in DMF at 100°C to yield azido or amino derivatives .
    Challenges: Steric hindrance from 2,8-dimethyl groups may slow reactivity. Microwave-assisted synthesis (30 min, 120°C) improves efficiency .

What structural features of this compound contribute to kinase inhibition?

Level: Advanced
Methodological Answer:
The planar imidazo[1,2-b]pyridazine core binds ATP pockets in kinases (e.g., DYRK1A or FLT3).

  • Methyl Groups: Enhance hydrophobic interactions with kinase backbones .
  • Bromine: Acts as a hydrogen-bond acceptor and stabilizes halogen bonding in active sites.
    Validation: X-ray crystallography of analogous compounds (e.g., 3-bromoimidazo[1,2-b]pyridazine derivatives) confirms binding modes .

Which analytical techniques are critical for characterizing this compound and its derivatives?

Level: Basic
Methodological Answer:

  • NMR (¹H/¹³C): Assigns methyl (δ 2.4–2.6 ppm) and aromatic proton signals (δ 7.8–8.2 ppm) .
  • HPLC-MS: Confirms purity (>98%) and molecular ion peaks ([M+H]⁺ at m/z 256).
  • X-ray Diffraction: Resolves regiochemistry of bromine and methyl substituents .

How can contradictory bioactivity data in imidazo[1,2-b]pyridazine studies be resolved?

Level: Advanced
Methodological Answer:

  • Assay Standardization: Use consistent kinase assay protocols (e.g., ADP-Glo™ for IC₅₀ comparisons).
  • Purity Verification: LC-MS to rule out impurities (>99% purity required).
  • Structural Confirmation: Single-crystal XRD to confirm regiochemistry, as misassignment of bromine/methyl positions skews SAR .

What methodologies are used in SAR studies to evaluate methyl group effects at positions 2 and 8?

Level: Advanced
Methodological Answer:

  • Analog Synthesis: Replace methyl with ethyl, isopropyl, or hydrogen to assess steric/electronic effects.
  • Biological Testing: Compare IC₅₀ against kinases (e.g., FLT3-D835Y). Methyl groups at 2 and 8 improve cellular permeability but reduce solubility .
  • Computational Analysis: DFT calculations predict logP and polar surface area to optimize pharmacokinetics .

How do molecular docking studies predict the binding mode of this compound with DYRK1A?

Level: Advanced
Methodological Answer:

  • Docking Software: AutoDock Vina or Schrödinger Glide with PDB 4AZE (DYRK1A co-crystal structure).
  • Key Interactions: Bromine forms a halogen bond with Leu241, while methyl groups interact with Phe238 and Val173 .
  • Validation: MD simulations (100 ns) assess stability of the ligand-protein complex .

What are the stability profiles of this compound under varying storage conditions?

Level: Basic
Methodological Answer:

  • Short-Term Stability: Stable at 4°C in dark, dry conditions for 6 months (HPLC purity >95%).
  • Degradation Pathways: Hydrolysis of the imidazo ring under high humidity (>80% RH) or acidic conditions (pH <3) .
  • Best Practices: Store desiccated at -20°C in amber vials with argon atmosphere .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.